N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide
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Overview
Description
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a complex structure with multiple functional groups, including dichlorobenzyl, phenylsulfonyl, and prop-2-en-1-ylglycinamide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide typically involves multiple steps:
Formation of 3,4-dichlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Synthesis of phenylsulfonyl chloride: This involves the sulfonation of benzene with sulfur trioxide followed by chlorination with thionyl chloride.
Preparation of N-prop-2-en-1-ylglycinamide: This can be synthesized by reacting glycine with allyl chloride in the presence of a base such as sodium hydroxide.
Coupling reactions: The final compound is obtained by coupling the intermediates under appropriate conditions, such as using a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of N2-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide would involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This may include continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.
Reduction: Reduction of the nitro groups (if present) to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, replacing the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N2-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-methylglycinamide
- N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-ethylglycinamide
Uniqueness
N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group, in particular, may provide additional reactivity and potential for further functionalization compared to similar compounds.
Properties
Molecular Formula |
C18H18Cl2N2O3S |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-2-10-21-18(23)13-22(12-14-8-9-16(19)17(20)11-14)26(24,25)15-6-4-3-5-7-15/h2-9,11H,1,10,12-13H2,(H,21,23) |
InChI Key |
QDVRFINZJOWKOW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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